molecular formula C18H17N5O B2855847 (E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide CAS No. 1173355-99-1

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2855847
CAS No.: 1173355-99-1
M. Wt: 319.368
InChI Key: UCLNHWATCBWTGA-QZQOTICOSA-N
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Description

The compound is a diazenyl compound, which means it contains a diazenyl functional group (-N=N-). This group is often found in azo dyes, which are used for their vivid and various colors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, diazenyl compounds are often synthesized through azo coupling reactions . This involves the reaction of a diazonium compound with another aromatic compound .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this compound likely has a complex structure with multiple rings . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the diazenyl group and the other functional groups present. For example, it might exhibit strong absorption in the visible region of the spectrum if it behaves like an azo dye .

Scientific Research Applications

Chemosensors

A study by Aysha et al. (2021) describes the synthesis of a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. This sensor exhibits selectivity for metal cations like Co²⁺, Zn²⁺, and Cu²⁺ at different pH levels, showcasing its utility in detecting these ions with high sensitivity. The sensor's structural characteristics were confirmed using various spectroscopic methods, demonstrating its potential for environmental monitoring and analytical chemistry applications (Aysha et al., 2021).

Anticancer Agents

The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016). These compounds were tested against HCT-116 and MCF-7 cancer cell lines, showing significant cytotoxic and 5-lipoxygenase inhibition activities. The study provides a basis for further exploration of pyrazole derivatives in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).

Agrochemicals

Zhao et al. (2017) investigated a series of fluorine-containing pyrazole carboxamide derivatives for their fungicidal and nematocidal activities. While these compounds exhibited weak fungicidal activity, some showed significant nematocidal activity against Meloidogyne incognita, highlighting their potential as novel agrochemical agents for nematode pest management (Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a dye, the mechanism of action would involve the absorption of light at specific wavelengths due to the diazenyl group .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. While specific safety data is not available for this compound, similar compounds can pose hazards such as being harmful if swallowed or causing eye irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in dyeing or other applications. Additionally, further studies could be conducted to fully characterize its physical and chemical properties and to determine its safety profile .

Properties

IUPAC Name

1-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-2-23-13-12-17(22-23)18(24)19-14-8-10-16(11-9-14)21-20-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLNHWATCBWTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040498
Record name 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173355-99-1
Record name 1H-Pyrazole-3-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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